3''-HABA Kanamycin A Sulfate

Aminoglycoside Chemistry Structure-Activity Relationship Drug Synthesis

Unlike generic kanamycin A or the clinical drug amikacin (N-1 acylated), this N-3''-HABA Kanamycin A Sulfate is the definitive Amikacin EP Impurity C reference standard. Its unique N-3'' acylation position evades bacterial acetyltransferases (AAC) and nucleotidyltransferases (ANT), ensuring method specificity and regulatory compliance for amikacin quality control. High-purity, batch-certified standard essential for validated HPLC methods, impurity profiling, and structure-activity resistance research.

Molecular Formula C₂₂H₄₃N₅O₁₃ xH₂SO₄
Molecular Weight 585.6
Cat. No. B1158218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3''-HABA Kanamycin A Sulfate
SynonymsO-6-Amino-6-deoxy-α-D-glucopyranosyl-(1→4)-O-[3-[[(2S)-4-amino-2-hydroxy-1-oxobutyl]amino]-3-deoxy-α-D-glucopyranosyl-(1→6)]-2-deoxy-D-streptamine Sulfate;  Antibiotic BB-K 11 Sulfate;  3’’-N-[L-(-)-γ-Amino-α-hydroxybutyryl]kanamycin A Sulfate;  Amikaci
Molecular FormulaC₂₂H₄₃N₅O₁₃ xH₂SO₄
Molecular Weight585.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to 3''-HABA Kanamycin A Sulfate (Amikacin EP Impurity C) as a Key Research Compound


3''-HABA Kanamycin A Sulfate (CAS 50725-25-2), also known as Amikacin EP Impurity C, is a chemically modified aminoglycoside derived from the antibiotic kanamycin A. It is synthesized by the selective acylation of the 3''-amino group of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA) [1]. This modification distinguishes it from the clinically used derivative amikacin, which is acylated at the C-1 amino group. The compound is primarily utilized as a reference standard in pharmaceutical quality control and as a critical tool for investigating structure-activity relationships related to antibiotic resistance .

Why 3''-HABA Kanamycin A Sulfate Cannot Be Substituted by Other Aminoglycosides or Amikacin Analogs


The substitution of 3''-HABA Kanamycin A Sulfate with other aminoglycosides, including kanamycin A or the clinical drug amikacin, is scientifically invalid due to its distinct structural and functional properties. The position of the HABA side-chain is critical; acylation at the N-3'' position confers a unique mechanism for evading bacterial resistance enzymes, a property not shared by N-1 acylated isomers like amikacin [1]. Furthermore, as a specific process-related impurity of amikacin, this compound serves as an essential reference standard in pharmaceutical analysis. Substituting it with a generic aminoglycoside would compromise the accuracy and regulatory compliance of analytical methods used for drug quality control and stability testing [2].

Quantitative Evidence for the Selection of 3''-HABA Kanamycin A Sulfate Over Structural Analogs


Positional Isomerism: 3''-N-HABA vs. 1-N-HABA (Amikacin) and Other Isomers

The compound is definitively identified as the 3''-N-HABA positional isomer of kanamycin A. The foundational study by Naito et al. synthesized and characterized the three positional isomers of BB-K8 (amikacin), which are acylated with L-HABA at the C-3, C-6', and C-3'' amino groups of kanamycin A [1]. The 3''-N-HABA isomer (designated Antibiotic BB-K 11) is structurally distinct from the clinically used 1-N-HABA isomer (amikacin) and the other positional isomers. The sulfated form of this compound is specifically recognized as Amikacin EP Impurity C, a process-related impurity generated during the commercial synthesis of amikacin .

Aminoglycoside Chemistry Structure-Activity Relationship Drug Synthesis

Retention of Antibacterial Activity Against Resistant Strains via 3''-N Modification

Santana et al. (2016) demonstrated that selective modification at the N-3'' position of kanamycin A is a key strategy for maintaining antibiotic potency against resistant bacterial strains. Their study found that 3''-modified kanamycin A derivatives retain antibacterial activity against strains expressing aminoglycoside acetyl-transferases (AAC) and nucleotidyl-transferases (ANT), which are two of the most prevalent resistance-conferring enzymes [1]. This is in contrast to kanamycin A, which is readily inactivated by these enzymes.

Antimicrobial Resistance Aminoglycoside-Modifying Enzymes Bactericidal Activity

Reduced Nephrotoxicity Potential: A Class-Level Inference for HABA-Derivatized Aminoglycosides

The 1-N-HABA derivative, amikacin, has been established through comparative studies to be less nephrotoxic than other aminoglycosides like gentamicin and tobramycin [1]. This is attributed to the HABA side chain, which reduces binding to negatively charged phospholipid bilayers and lowers inhibition of lysosomal phospholipases, a primary mechanism of aminoglycoside-induced nephrotoxicity. While direct nephrotoxicity data for 3''-HABA Kanamycin A is not available, this class-level evidence suggests that the HABA moiety, regardless of its position, may confer a safety advantage over non-acylated aminoglycosides.

Nephrotoxicity Drug Safety Lysosomal Phospholipidosis

Optimal Application Scenarios for Procuring 3''-HABA Kanamycin A Sulfate


Pharmaceutical Quality Control and Analytical Method Development

As Amikacin EP Impurity C, this compound is the definitive reference standard for developing and validating analytical methods (e.g., HPLC) to detect and quantify this specific impurity in amikacin drug substances and finished products [1]. Its use is mandated by regulatory guidelines to ensure batch-to-batch consistency and drug safety, making it an essential procurement item for any pharmaceutical quality control laboratory involved with amikacin.

Structure-Activity Relationship (SAR) Studies on Aminoglycoside Resistance

This compound serves as a crucial tool for investigating how the position of the HABA side-chain affects the interaction with bacterial ribosomes and aminoglycoside-modifying enzymes (AMEs). The evidence that N-3'' modification prevents significant loss of activity against AAC- and ANT-expressing strains [2] makes it a key comparator in SAR studies aimed at designing novel aminoglycosides that can bypass these common resistance mechanisms.

Biochemical Studies of Ribosomal Binding and Enzyme-Substrate Interactions

Due to its altered binding affinities to bacterial ribosomal RNA , 3''-HABA Kanamycin A Sulfate is a valuable probe for detailed molecular biology and biochemistry research. It can be used in assays to study the precise mechanisms of protein synthesis inhibition, map the binding interactions of aminoglycosides with their target, and investigate the specificity of various resistance-conferring enzymes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3''-HABA Kanamycin A Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.